Glyceryl 1,2-dioleate, monoacetate

Descripción general

Descripción

Glyceryl 1,2-dioleate, monoacetate is a chemical compound derived from oleic acid and glycerol. It is known for its unique molecular structure, which includes both hydrophilic and lipophilic components. This compound is commonly used in various industrial and scientific applications due to its versatile properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyceryl 1,2-dioleate, monoacetate can be synthesized through the esterification of glycerol with oleic acid and acetic acid. The reaction typically involves the use of catalysts such as p-toluenesulfonic acid or tetrabutylammonium bromide. The optimal reaction conditions include a temperature of around 115°C and a reaction time of approximately 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may also include purification steps such as molecular distillation to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Glyceryl 1,2-dioleate, monoacetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Substitution reactions can occur at the ester or hydroxyl groups, leading to the formation of different esters or ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions

Major Products: The major products formed from these reactions include various esters, ethers, and reduced derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Glyceryl 1,2-dioleate, monoacetate is utilized in the pharmaceutical industry for its emulsifying and solubilizing properties. It serves several functions:

- Drug Formulation : Acts as an emulsifier in topical and oral drug formulations, enhancing the stability and bioavailability of active ingredients.

- Sustained Release Systems : Used in controlled-release formulations to modulate the release rate of drugs, improving therapeutic efficacy.

- Cosmetic and Dermatological Preparations : Functions as a skin conditioning agent in creams and ointments, providing moisturizing effects and enhancing skin feel.

Cosmetic Applications

In cosmetics, this compound is valued for its ability to enhance product texture and stability:

- Emulsifier : Helps stabilize oil-in-water emulsions, ensuring uniform distribution of ingredients.

- Moisturizer : Provides hydration to the skin by forming a protective barrier that reduces water loss.

- Thickening Agent : Improves the viscosity of creams and lotions, contributing to a desirable product consistency.

Food Industry

Although less common than other glycerol derivatives, this compound can be applied in food technology:

- Food Emulsifier : Used to stabilize emulsions in products like dressings and sauces.

- Flavoring Agent Carrier : Serves as a carrier for flavor compounds due to its solubilizing properties.

Industrial Applications

The compound is also employed in various industrial processes:

- Textile Industry : Acts as a lubricant and softening agent for fabrics.

- Leather Tanning : Utilized in the tanning process to enhance leather quality and texture.

Data Table of Applications

| Application Area | Function | Specific Uses |

|---|---|---|

| Pharmaceuticals | Emulsifier | Drug formulations |

| Sustained release | Controlled-release systems | |

| Skin conditioning | Creams and ointments | |

| Cosmetics | Emulsifier | Lotions and creams |

| Moisturizer | Skin care products | |

| Thickening agent | Creams | |

| Food Industry | Food emulsifier | Salad dressings |

| Flavor carrier | Flavoring applications | |

| Industrial | Lubricant | Textile processing |

| Tanning agent | Leather production |

Case Study 1: Pharmaceutical Formulation

A study investigated the use of this compound as an emulsifying agent in topical formulations. Results indicated improved stability and enhanced skin penetration of active ingredients when compared to traditional emulsifiers.

Case Study 2: Cosmetic Product Development

In a formulation development project for a moisturizing cream, this compound was incorporated to evaluate its effect on texture and skin feel. The results showed a significant improvement in product spreadability and consumer satisfaction during sensory evaluations.

Mecanismo De Acción

The mechanism of action of glyceryl 1,2-dioleate, monoacetate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It also interacts with various enzymes and receptors, modulating their activity and function. These interactions are crucial for its role in enhancing drug delivery and its use as a surfactant .

Comparación Con Compuestos Similares

Glyceryl monooleate: Similar in structure but lacks the acetyl group.

Glyceryl diacetate: Contains two acetyl groups instead of one.

Triacetin: Fully acetylated glycerol with three acetyl groups .

Uniqueness: Glyceryl 1,2-dioleate, monoacetate is unique due to its specific combination of oleate and acetate groups, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .

Actividad Biológica

Glyceryl 1,2-dioleate, monoacetate, a glycerol-derived compound, is recognized for its unique amphiphilic structure, which allows it to interact effectively with both hydrophilic and lipophilic environments. This compound is primarily studied for its applications in lipid metabolism, drug delivery systems, and as a surfactant in various formulations.

- Molecular Formula : C₁₈H₃₄O₄

- CAS Number : 67873-96-5

- Molecular Weight : 330.47 g/mol

Applications

- Biological Research : Used extensively in studies of lipid metabolism and membrane dynamics.

- Pharmaceuticals : Investigated for enhancing drug solubility and bioavailability.

- Cosmetics and Food Industry : Functions as an emulsifier and stabilizer.

This compound integrates into lipid bilayers, affecting their fluidity and permeability. This action is crucial for its role in drug delivery by facilitating the absorption of poorly soluble drugs.

Interaction with Biological Systems

- Lipid Membranes : Alters membrane properties, enhancing the permeability of certain substances.

- Enzyme Modulation : Interacts with various enzymes and receptors, influencing their activity.

Lipid Metabolism

Research indicates that this compound plays a significant role in lipid metabolism by promoting the hydrolysis of triglycerides into free fatty acids and glycerol. This process is vital for energy production and storage in biological systems.

Drug Delivery Systems

Studies have demonstrated that this compound can enhance the bioavailability of hydrophobic drugs. Its ability to form micelles allows for improved solubilization and transport across biological membranes.

Case Study: Drug Absorption Enhancement

In a study examining the absorption of a poorly soluble drug, glyceryl 1,2-dioleate was incorporated into a formulation. Results showed a significant increase in drug absorption compared to control formulations without the compound. The study highlighted its potential as an effective penetration enhancer in pharmaceutical applications .

Toxicological Studies

Toxicological assessments have shown that glyceryl 1,2-dioleate exhibits low toxicity levels when used in appropriate concentrations. In dermal toxicity studies involving formulations containing up to 5% of the compound, only slight reversible irritation was observed .

Comparative Analysis of Glyceryl Compounds

| Compound Name | Molecular Weight | Applications | Toxicity Level |

|---|---|---|---|

| This compound | 330.47 g/mol | Drug delivery, emulsification | Low (slight irritation) |

| Glyceryl Oleate | 362.49 g/mol | Emulsifier in cosmetics | Moderate (dermal irritation) |

| Glyceryl Ricinoleate | 358.49 g/mol | Penetration enhancer | Low |

Propiedades

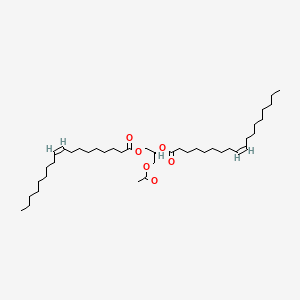

IUPAC Name |

[3-acetyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,39H,4-17,22-37H2,1-3H3/b20-18-,21-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZFMXRNWVDKHF-AUYXYSRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161106 | |

| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67873-96-5 | |

| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67873-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-((acetyloxy)methyl)-1,2-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067873965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[1-[(acetyloxy)methyl]-1,2-ethanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.